1-(6-Nitroindazol-1-yl)ethanone

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. fiveable.me These compounds are of immense importance in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. fiveable.meopenmedicinalchemistryjournal.com Their prevalence is highlighted by the fact that 59% of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles. msesupplies.com The presence of nitrogen atoms can influence the electron density, polarity, and solubility of these molecules, making them highly versatile in chemical applications. fiveable.me This structural diversity allows them to mimic biological structures and interact with biomolecules, which is a critical aspect of drug design. fiveable.meopenmedicinalchemistryjournal.com

Overview of the Indazole Scaffold as a Research Focus

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. researchgate.netnih.gov Its unique chemical properties and the existence of different tautomeric forms make it a versatile building block for the synthesis of a wide range of biologically active molecules. researchgate.netnih.gov Indazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties. researchgate.netnih.gov The indazole moiety is a key component in several marketed drugs, such as Axitinib, Pazopanib, and Granisetron, underscoring its therapeutic relevance. researchgate.net

Positioning of 1-(6-Nitroindazol-1-yl)ethanone within Indazole Chemistry Research

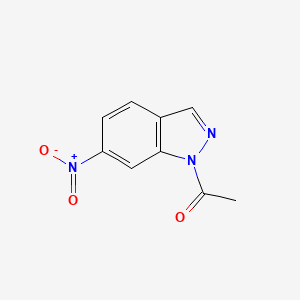

This compound is a derivative of the indazole scaffold, characterized by the presence of a nitro group at the 6-position and an acetyl group at the 1-position of the indazole ring. The introduction of these functional groups can significantly influence the compound's chemical reactivity and potential applications. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the indazole ring system, which is a key consideration in the design of new chemical entities. Research on this specific compound contributes to the broader understanding of how substitutions on the indazole core affect its structure and reactivity, providing valuable insights for the development of new derivatives with tailored properties. researchgate.net

Historical Context of Indazole Derivative Investigations

The investigation of indazole derivatives dates back to the work of Emil Fischer, who first defined indazole as a pyrazole ring fused to a benzene ring. researchgate.net Since then, there has been a continuous and growing interest in this class of compounds. The first indazole-containing drug, Benzydamine, was marketed in 1966. researchgate.net Over the decades, extensive research has led to the discovery of numerous indazole-based compounds with significant therapeutic potential. nih.gov The development of advanced synthetic methodologies and analytical techniques has further accelerated the exploration of the chemical space of indazole derivatives, leading to the identification of potent and selective agents for various biological targets. nih.govtaylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCTLIUIZUIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308729 | |

| Record name | 1-(6-nitroindazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-57-2 | |

| Record name | NSC208698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-nitroindazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation of 1 6 Nitroindazol 1 Yl Ethanone

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is a powerful analytical technique that provides definitive information on the atomic and molecular structure of a crystalline compound. This method has been employed to elucidate the detailed structural features of 1-(6-nitroindazol-1-yl)ethanone. researchgate.net

The analysis of the diffraction data for this compound revealed its crystallographic system and space group. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group was determined to be P2₁/c, a common centrosymmetric space group for organic molecules. researchgate.net

Table 1: Crystal System and Space Group of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from a 2017 study by Mohamed Mokhtar Mohamed Abdelahi, et al. researchgate.net

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions for this compound were precisely measured at a temperature of 150 K. researchgate.net The structure was refined as a two-component twin. researchgate.net

Table 2: Unit Cell Parameters of this compound

| Parameter | Value |

|---|---|

| a | 3.8919 (1) Å |

| b | 20.4831 (6) Å |

| c | 11.2580 (4) Å |

| β | 92.757 (1)° |

| Volume (V) | 896.43 (5) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a 2017 study by Mohamed Mokhtar Mohamed Abdelahi, et al. researchgate.net

The conformation of the molecule within this unit cell shows specific orientations of its constituent parts.

The core indazole ring system of the molecule is essentially planar. researchgate.net However, the acetyl group attached to the indazole nitrogen is not perfectly coplanar with the ring. The mean plane of the acetyl substituent is twisted by a dihedral angle of 5.3 (1)° relative to the plane of the indazole moiety. researchgate.net This slight twist is a key conformational feature of the molecule in its crystalline state.

The stability of the crystal structure is maintained by a network of non-covalent intermolecular interactions. These forces dictate how the individual molecules pack together to form the larger three-dimensional lattice. rsc.org

In the crystal structure of this compound, weak intermolecular hydrogen bonds of the C—H⋯O and C—H⋯N types are present. researchgate.net These interactions link adjacent molecules, forming layers that are parallel to the (102) crystallographic plane. researchgate.netresearchgate.net

The hydrogen-bonded layers are further associated through π-stacking interactions. researchgate.net These interactions occur between the planar indazole ring systems of adjacent molecules. researchgate.net The combination of the hydrogen bonding within layers and the π-stacking interactions between layers results in the formation of a stable, three-dimensional supramolecular network. researchgate.netresearchgate.net

Analysis of Twinning Phenomena in Crystallization

Crystallographic twinning is a phenomenon where two or more crystals intergrow in a symmetrical, non-random manner. While this can complicate the process of structure determination from single-crystal X-ray diffraction data, its analysis can also provide insights into the crystal growth and packing. During the crystallization of this compound, the potential for twinning exists, and its identification is a critical step in achieving an accurate structural solution.

Spectroscopic Characterization Techniques

A suite of spectroscopic methods was employed to corroborate the crystallographic data and provide a holistic understanding of the molecule's structure and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms within a molecule in solution.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their immediate chemical environments. The chemical shifts, integration of signals, and coupling constants (J-values) allow for the assignment of each proton to its specific position on the indazole ring and the ethanone (B97240) substituent. For instance, the aromatic protons on the nitro-substituted ring will exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitro group. sfasu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the ethanone group, for example, would appear at a significantly downfield position. sfasu.edu

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the bonding framework of the molecule.

Table 1: Representative NMR Data for Aromatic Protons

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-2 | 8.11-8.09 | d | 8.46 |

| H-3 | 8.75-8.73 | d | 8.20 |

| H-5 | 8.21-8.19 | d | 9.13 |

This is a representative table based on similar nitroaromatic compounds; actual values for this compound would be determined experimentally.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. libretexts.org Using techniques like electrospray ionization (ESI), the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. nih.gov The high-resolution mass spectrum will confirm the elemental composition of this compound.

Subsequent fragmentation of the molecular ion in the mass spectrometer (MS/MS) yields a unique pattern of daughter ions. libretexts.org The fragmentation pathways can be predicted based on the structure, with common losses including the nitro group (NO₂) and the acetyl group (CH₃CO). Elucidating these fragmentation patterns provides strong evidence for the proposed structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1670-1780 | Strong, sharp absorption libretexts.org |

| NO₂ (Nitro) | 1500-1550 and 1300-1370 | Two strong absorptions (asymmetric and symmetric stretching) |

| C=N (Indazole ring) | ~1600 | Stretching vibration |

These characteristic peaks provide clear evidence for the presence of the ethanone and nitro functionalities within the molecule.

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent like toluene, will show absorption maxima (λ_max) that are characteristic of its conjugated system. researchgate.net The presence of the nitro group and the indazole ring system will influence the electronic structure and, consequently, the wavelengths of maximum absorption. This technique provides valuable information about the electronic nature of the chromophore.

Integrated Spectroscopic and Crystallographic Data Analysis for Comprehensive Structural Assignment

The most robust structural elucidation is achieved through the integration of data from all the aforementioned techniques. While single-crystal X-ray crystallography provides a definitive three-dimensional structure in the solid state, spectroscopic methods confirm that this structure is consistent in solution and provide complementary information.

For example, the bond lengths and angles determined by crystallography can be correlated with the vibrational frequencies observed in the IR spectrum. Similarly, the proton and carbon environments observed in the NMR spectra should be in complete agreement with the solid-state structure. researchgate.net Any discrepancies could indicate different conformations in the solid versus solution phase. The molecular formula confirmed by high-resolution mass spectrometry serves as a fundamental check for all other structural data. This integrated approach ensures a comprehensive and unambiguous assignment of the structure of this compound.

Chemical Reactivity and Transformation Pathways of 1 6 Nitroindazol 1 Yl Ethanone

Reactivity Profiles of the Indazole Heterocycle

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is an aromatic heterocycle that can undergo various chemical transformations. As a heteroaromatic compound, it is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. libretexts.org However, the position of these substitutions is heavily influenced by the existing substituents and the specific tautomeric form (1H- or 2H-indazole). libretexts.org For N-substituted indazoles like 1-(6-nitroindazol-1-yl)ethanone, the N1-position is blocked, preventing reactions at that site.

The indazole nucleus is also reactive towards nucleophiles, particularly when activated by electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for indazoles bearing such groups, like the nitro group. organic-chemistry.org This reaction involves the addition of a nucleophile to the electron-deficient aromatic ring, followed by the departure of a leaving group. organic-chemistry.org Furthermore, the indazole ring can participate in cycloaddition reactions and can be opened under certain conditions, leading to the formation of other heterocyclic systems or functionalized benzenes. nih.gov

Transformations Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached at the N-1 position is a versatile functional handle that allows for a wide range of chemical modifications. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.

The carbonyl group of the ethanone moiety is a classic electrophile, susceptible to attack by nucleophiles. This can initiate several important reaction types:

Nucleophilic Addition: Reagents like organometallics (e.g., Grignard reagents) or hydrides can add to the carbonyl carbon. This is a fundamental step in creating new carbon-carbon or carbon-hydrogen bonds, typically leading to the formation of a tertiary alcohol upon workup. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, drives this process. researchgate.net

Condensation Reactions: The acetyl group can participate in condensation reactions with aldehydes or other carbonyl compounds. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), or an α,β-unsaturated ketone. wikipedia.orgCurrent time information in Bangalore, IN. This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the conjugated chalcone product. wikipedia.orgmasterorganicchemistry.com

The general scheme for a Claisen-Schmidt condensation is shown below:

This is a generalized scheme. For this compound, 'Ar-CO-CH₃' would be the indazole compound and 'Ar'-CHO' would be an aromatic aldehyde.

The methyl group of the ethanone moiety is acidic (pKa ≈ 19-20 in DMSO for a typical ketone) and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for various derivatizations.

Alpha-Halogenation: In the presence of an acid or base and a halogen source (e.g., Br₂, Cl₂), the α-carbon can be halogenated. The acid-catalyzed mechanism proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.comwikipedia.org This reaction is significant as the resulting α-haloketone is a versatile intermediate, for instance, in the synthesis of α,β-unsaturated ketones via elimination. libretexts.org

Mannich Reaction: This is a three-component condensation involving the ketone (with an active α-hydrogen), an aldehyde (often formaldehyde), and a primary or secondary amine. Current time information in Bangalore, IN. The reaction forms a β-amino-carbonyl compound, known as a Mannich base. The mechanism involves the initial formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. libretexts.org

Wittig Reaction: This reaction provides a powerful method for converting the carbonyl group into an alkene. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). dalalinstitute.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. The versatility of the Wittig reaction allows for the synthesis of a wide variety of substituted alkenes from this compound.

Influence of the Nitro Group on Electronic and Steric Reactivity

The nitro group at the C-6 position exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing nature.

Electronic Effects: The -NO₂ group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects. Conversely, it strongly activates the benzene portion of the indazole ring towards nucleophilic aromatic substitution (SNAr). organic-chemistry.org The electron density of the ring is significantly reduced, making it highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group (C-5 and C-7). Studies on related nitroaromatic compounds confirm that the presence of a nitro group is often a prerequisite for SNAr reactions to occur under reasonable conditions. organic-chemistry.org

Influence on Acidity: The electron-withdrawing nitro group increases the acidity of the N-H proton in the parent 6-nitro-1H-indazole, which facilitates its deprotonation and subsequent N-acylation to form the title compound. It also slightly increases the acidity of the α-hydrogens on the acetyl group, making enolate formation more favorable compared to an unsubstituted analogue.

Steric Effects: While electronically powerful, the steric hindrance of the nitro group at the C-6 position is relatively modest and is not expected to significantly impede reactions at the distant N-1 acetyl group. Its main steric influence would be on reactions occurring at the adjacent C-5 and C-7 positions of the indazole ring.

A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) showed that 4-, 5-, and 6-nitro-1H-indazoles react, but the 7-nitro isomer does not, highlighting the subtle interplay of electronic and steric effects on reactivity.

Mechanistic Investigations of Synthetic Transformations

The synthesis and reactions of indazoles and their derivatives have been the subject of various mechanistic studies. The synthesis of this compound itself is typically achieved by the N-acetylation of 6-nitro-1H-indazole using reagents like acetic anhydride (B1165640).

Mechanistic pathways for derivatization often involve the formation of key reactive intermediates:

| Reaction Type | Key Intermediate(s) | Mechanistic Features |

| Claisen-Schmidt Condensation | Enolate | Base-catalyzed formation of a nucleophilic enolate from the ketone, followed by nucleophilic attack on an aldehyde and subsequent dehydration. Current time information in Bangalore, IN. |

| α-Halogenation (Acid-catalyzed) | Enol | Acid-catalyzed tautomerization to form a nucleophilic enol, which attacks the electrophilic halogen. The enol formation is the rate-determining step. masterorganicchemistry.com |

| Wittig Reaction | Ylide, Oxaphosphetane | A phosphorus ylide acts as a nucleophile, attacking the carbonyl carbon. The reaction can proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane, which then fragments. dalalinstitute.com |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Addition of a nucleophile to the electron-deficient ring forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of a leaving group. organic-chemistry.org |

These established mechanisms provide a predictive framework for the transformations of this compound, allowing for the rational design of synthetic routes to novel derivatives.

Derivatization Strategies and Analogue Synthesis for Research Applications

Synthetic Methodologies for Creating 1-(6-Nitroindazol-1-yl)ethanone Analogues

The creation of analogues from the parent compound involves targeted chemical reactions to alter its structure. These methodologies allow researchers to fine-tune the molecule's properties for specific research purposes.

The indazole ring contains two nitrogen atoms, N1 and N2, which can exist as tautomers, with the 1H-indazole form being generally more thermodynamically stable than the 2H-indazole form. nih.gov Alkylation and other substitutions at these nitrogen atoms are a primary way to generate analogues.

The regioselectivity of these reactions (whether the new group attaches to N1 or N2) is a critical aspect of the synthesis. While this compound already has an acetyl group at the N1 position, the starting material, 6-nitroindazole (B21905), can be derivatized at either nitrogen. The choice of reactants and conditions can influence the final position of the substituent. For instance, alkylation of indazoles with alkyl halides in the presence of a base like potassium carbonate is a common method. nih.gov Quantum mechanical studies on similar systems have shown that while the activation energy for N1 alkylation may be lower, the thermodynamic stability of the products and the specific reaction mechanism can lead to selective N2 alkylation under certain acidic conditions. wuxibiology.com

Starting with 6-nitroindazole, various groups can be introduced. For example, reacting 6-nitroindazole with allyl bromide yields 1-allyl-6-nitro-1H-indazole. nih.gov Similarly, creating a propyl chain at the N1 position has been demonstrated as a precursor step for more complex derivatizations. researchgate.net

Table 1: Examples of N1-Substituted 6-Nitroindazole Analogues

| Starting Material | Reagent | N1-Substituted Product |

| 6-Nitroindazole | Allyl bromide | 1-Allyl-6-nitro-1H-indazole nih.gov |

| 6-Nitroindazole | 1,3-Dichloropropane | N-(3-chloropropyl)-6-nitroindazole researchgate.net |

These modifications at the nitrogen atom fundamentally alter the electronic and steric properties of the molecule, providing a diverse set of analogues for further research.

The acetyl group of this compound offers another site for chemical modification. While direct functionalization of the acetyl group on this specific molecule is not widely documented, general reactions of N-acetyl compounds and ketones can be applied to generate analogues.

One approach involves reactions at the methyl carbon of the acetyl group. For instance, the methyl group can undergo condensation reactions. A documented example involves the synthesis of thiazolidinone derivatives starting from 6-nitroindazole. In this multi-step synthesis, an intermediate is formed which then reacts with substituted benzaldehydes, showcasing a modification that originates from the side chain attached to the indazole ring. researchgate.net This demonstrates that the side chain can be used as a handle to build more complex heterocyclic systems.

Another potential modification is the conversion of the ketone carbonyl group into other functionalities, such as an alcohol via reduction or an oxime through reaction with hydroxylamine (B1172632) derivatives. These transformations would yield a new family of analogues with different chemical properties.

Modifying the benzene (B151609) portion of the indazole core is another key strategy for creating analogues. This is typically achieved through electrophilic aromatic substitution reactions. The position of any new substituent is directed by the existing groups on the ring: the nitro group and the fused pyrazole (B372694) ring.

The nitro group (-NO2) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. msu.edulibretexts.org This means it slows down the reaction and directs incoming electrophiles to the positions meta to it (C5 and C7). The fused pyrazole ring also influences the reactivity and orientation of substitution. The combination of these directing effects makes further substitution on the benzene ring challenging but predictable. msu.edulibretexts.org For example, nitration of an already nitrated benzene ring requires harsh conditions. libretexts.orgmasterorganicchemistry.com

Despite the deactivating nature of the nitro group, substitutions are possible. For instance, the synthesis of 3-bromo-7-nitroindazole (B43493) shows that halogenation can occur on the benzene ring of a nitro-substituted indazole. researchgate.net Modern techniques like late-stage C-H functionalization also offer powerful, albeit complex, methods for creating specific substitutions on the indazole framework that might not be achievable through classical electrophilic substitution. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Position(s) |

| Nitro (-NO2) at C6 | Deactivating | Meta (C5, C7) msu.edulibretexts.org |

| Fused Pyrazole Ring | Complex Influence | Influences overall reactivity and regioselectivity |

Derivatization for Analytical Enhancement in Spectroscopy and Chromatography

For a compound to be useful in many research contexts, it must be accurately detected and quantified, often at very low concentrations. Derivatization can be employed to enhance the analytical properties of this compound, particularly for mass spectrometry and chromatography.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool, but its sensitivity is highly dependent on the ionization efficiency of the target analyte. Neutral molecules like this compound often exhibit poor ionization efficiency with standard techniques like electrospray ionization (ESI), making trace analysis difficult. researchgate.netrsc.org

A primary strategy to overcome this is chemical derivatization to introduce an ionizable functional group. researchgate.netrsc.org The most common approach for nitroaromatic compounds is the reduction of the nitro group to an aromatic amine (-NH2). researchgate.netrsc.org This can be achieved using reducing agents such as zinc dust. rsc.org The resulting amine is much more basic and can be readily protonated to form a positive ion ([M+H]+), significantly enhancing the signal in positive-ion ESI-MS.

Alternative strategies include:

Alternative Ionization Sources: Atmospheric pressure photoionization (APPI) is an alternative to ESI that is often more efficient for nonpolar and moderately polar analytes and can be a better choice for underivatized nitroaromatics. chromatographyonline.com

ESI Optimization: Fine-tuning ESI source parameters (e.g., capillary voltage, gas temperature) and mobile phase composition (e.g., adding acids like formic acid or salts like ammonium (B1175870) formate) can promote the formation of adducts and improve signal intensity for some compounds. nih.govspectroscopyonline.com

In addition to improving mass spectrometric detection, derivatization can be used to "tag" a molecule with a chromophoric or fluorophoric group to enhance its detection by UV-Vis or fluorescence detectors coupled with liquid chromatography. researchgate.net This is particularly useful for quantifying trace levels of impurities. researchgate.netrsc.org

The key is to introduce a reactive handle onto the molecule, which can then be labeled. As described above, the reduction of the nitro group to an amine provides an excellent nucleophilic site for tagging reactions. researchgate.net This amine derivative can be reacted with a labeling agent, such as dansyl chloride. The dansyl group is highly fluorescent, allowing for extremely sensitive detection. This strategy of reduction followed by tagging provides a robust method for the trace analysis of nitroaromatic compounds. researchgate.net

Another advanced analytical approach for nitroaromatic compounds involves solid-phase microextraction (SPME) followed by gas chromatography with electron-capture negative ionization mass spectrometry (GC-ECNI-MS). nih.gov In this specific case, the underivatized nitro group itself acts as a powerful electrophore, making the compound highly sensitive to detection by ECNI-MS, which is a specialized technique well-suited for such molecules. nih.gov

Molecular Hybridization Approaches in Indazole Chemistry

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more pharmacophores (structural units responsible for a drug's biological activity) into a single molecule. This approach aims to create new chemical entities with potentially enhanced affinity, improved efficacy, or a more desirable pharmacological profile compared to the individual parent molecules. In the context of indazole chemistry, the indazole nucleus serves as a versatile scaffold for the development of novel therapeutic agents due to its significant and diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.netrsc.org The derivatization of the indazole core, particularly through molecular hybridization, has led to the discovery of potent compounds with a wide range of research applications.

The synthesis of this compound provides a key intermediate for these hybridization strategies. It is synthesized from 6-nitro-1H-indazole by reacting it with acetic acid. researchgate.net The resulting molecule possesses a reactive acetyl group and a nitro-substituted indazole ring, both of which can be further modified.

Table 1: Physicochemical Properties and Synthesis of this compound researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.18 g/mol |

| Crystal System | Monoclinic, P2₁/c |

| Synthesis | Reaction of 6-nitro-1H-indazole with acetic acid |

| Appearance | Colorless crystals |

This table summarizes key data for this compound.

Researchers have successfully created hybrid molecules by combining the indazole scaffold with other heterocyclic systems. These approaches are often guided by structure-based drug design, utilizing crystallographic data of target proteins to design molecules that can effectively interact with the active site. acs.org

One notable example is the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). By creating a hybrid of efavirenz (B1671121) and capravirine (B1668280) templates, researchers developed indazole derivatives with potent activity against both wild-type and drug-resistant mutations of the HIV reverse transcriptase enzyme. acs.org This strategy aimed to combine the structural features of known NNRTIs to produce a new molecule with improved resilience and metabolic stability. acs.org

Another application of molecular hybridization in indazole chemistry is the synthesis of indazole-thiadiazole hybrids. nih.gov These compounds have been investigated for their potential as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase, enzymes implicated in cancer and diabetes, respectively. The synthesis starts from 5-methyl-1H-indazole-3-carboxylic acid, which is converted into indazole-based thiosemicarbazides and subsequently cyclized to form the hybrid molecules. nih.gov Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, often accompany the synthesis to predict the drug-like properties and binding interactions of these new entities. nih.gov

Furthermore, the hybridization of indazole with a pyrrolidine-2,5-dione moiety has been explored. These syntheses can be achieved through methods like rhodium-catalyzed C-H activation and annulation of 2-arylindazoles with maleimides, leading to complex fused or spirocyclic systems. researchgate.net The selectivity of these reactions can often be controlled by the choice of additives. researchgate.net

The synthesis of sunitinib (B231) analogues provides another illustration of this strategy, where 2-indolinone thiazole (B1198619) hybrids were designed as potent VEGFR-2 inhibitors for potential use in treating renal cancer. nih.gov

Table 2: Examples of Indazole-Based Molecular Hybrids and Their Research Applications

| Hybrid Scaffold | Starting Indazole Derivative | Target Application/Enzyme |

|---|---|---|

| Indazole-Efavirenz/Capravirine Hybrid | Indazole | HIV Reverse Transcriptase Inhibition acs.org |

| Indazole-Thiadiazole Hybrid | 5-methyl-1H-indazole-3-carboxylic acid | Thymidine Phosphorylase and α-glucosidase Inhibition nih.gov |

| Indazolo[2,3-a]pyrrolo[3,4-c]quinolinone | 2-Arylindazole | General Synthetic Methodology researchgate.net |

| 2-Indolinone Thiazole Hybrid | N/A (Sunitinib Analogue) | VEGFR-2 Inhibition nih.gov |

This table presents a selection of indazole hybrid scaffolds and their intended research applications.

These examples underscore the power of molecular hybridization as a tool in modern drug discovery and chemical biology. The indazole core, as exemplified by derivatives like this compound, continues to be a valuable starting point for the design and synthesis of innovative molecules with tailored biological activities.

Computational and Theoretical Investigations of 1 6 Nitroindazol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-(6-Nitroindazol-1-yl)ethanone, DFT calculations provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.

The molecular structure of this compound has been characterized using X-ray crystallography, revealing that the indazole moiety is essentially planar. researchgate.net The acetyl group's mean plane is slightly twisted from the indazole plane. researchgate.net DFT calculations can complement this experimental data by providing optimized geometries in the gas phase or in solution, allowing for a detailed analysis of bond lengths, bond angles, and dihedral angles.

DFT calculations are also employed to determine key electronic properties that govern the compound's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution within the molecule and identify electrophilic and nucleophilic sites. This information is invaluable for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and for optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For indazole derivatives, which are known to be potent inhibitors of proteins like Hypoxia-Inducible Factor-1α (HIF-1α), molecular docking can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-target interaction. nih.gov MD simulations model the movement of atoms in the system over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the energetic contributions of different types of interactions. nih.govnih.gov For instance, MD simulations of indazole derivatives bound to HIF-1α have been used to confirm the stability of the complex and to understand the dynamic behavior of the ligand in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For indazole derivatives, QSAR studies are valuable for identifying the structural features that are critical for their therapeutic effects, such as anti-inflammatory or antimicrobial activity. researchgate.netnih.gov

In a typical QSAR study, a set of indazole derivatives with known biological activities is used to build a model. tandfonline.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the observed biological activity. tandfonline.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized indazole derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For example, QSAR studies on indazole derivatives have highlighted the importance of specific substitutions on the indazole ring for their inhibitory activity against certain enzymes. tandfonline.commdpi.com These models provide a structural framework for designing new inhibitors with improved potency and selectivity. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are also employed to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of the compound. DFT calculations can provide theoretical chemical shifts and vibrational frequencies that can be compared with experimental data.

Conformational analysis is another important aspect of theoretical investigation, focusing on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgrsc.org For this compound, conformational analysis helps to identify the most stable conformers and to understand the energy barriers between them. This is particularly relevant for understanding its flexibility and how it might adapt its shape to fit into a binding site. The planarity of the indazole ring and the rotational freedom of the acetyl group are key aspects to consider in the conformational analysis of this molecule. researchgate.net

Theoretical Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms provide a molecular-level understanding of how chemical reactions involving this compound occur. researchgate.net Using computational methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. researchgate.netresearchgate.net

Mechanistic Studies in Medicinal Chemistry Research for Indazole Based Compounds

Design and Optimization of Indazole Derivatives as Bioactive Agents

The design of indazole derivatives often leverages their properties as bioisosteres of moieties like phenol (B47542) and indole. pharmablock.com Compared to phenol, indazoles tend to be more lipophilic and less susceptible to metabolic processes. pharmablock.com The additional nitrogen atom in the indazole ring, compared to indole, can serve as a hydrogen bond acceptor, potentially enhancing affinity to target proteins. pharmablock.com

Optimization strategies frequently involve fragment-based drug discovery (FBDD) and scaffold hopping. pharmablock.com In FBDD, small indazole fragments are identified through screening and then grown or merged to create more potent leads. pharmablock.comnih.gov For instance, a fragment-based approach led to the discovery of an indazole-based inhibitor for AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An initial indazole fragment hit was rapidly improved by screening an expanded library of fragments. nih.gov

Structure-guided design is another key optimization strategy. By obtaining the X-ray crystal structure of a lead compound bound to its target, researchers can gain insights for designing more active and selective analogs. nih.govaboutscience.eu This approach has been successfully used to develop potent 5-aminoindazole (B92378) derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. aboutscience.eu Furthermore, knowledge-based drug design, which utilizes existing structural and activity data, has guided the development of indazole derivatives targeting enzymes like Aurora kinases and extracellular signal-regulated kinases (ERK1/2). nih.govmdpi.com

Investigation of Molecular Targets and Pathways

The therapeutic effects of indazole derivatives stem from their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Indazole-based compounds are particularly prominent as inhibitors of protein kinases, a large family of enzymes that regulate a majority of signal transduction events in cells. nih.gov Uncontrolled kinase activity is a hallmark of diseases like cancer, making them critical therapeutic targets. nih.gov The indazole scaffold is adept at forming crucial interactions with hinge residues in the ATP-binding pocket of kinases. pharmablock.com

JNK and p38 Kinases: The 6-anilino indazole scaffold has been identified as a lead for achieving selectivity for c-Jun N-terminal kinase 3 (JNK3) over other isoforms and p38α. nih.gov Structural studies of indazole compounds bound to JNK3 and p38α have revealed that selectivity is governed by interactions with gatekeeper residues and utilization of hydrophobic pockets and the P-loop. nih.gov Docking-based virtual screening and subsequent SAR studies have identified indazole derivatives with excellent inhibitory activity against JNK3 (IC₅₀ = 85.21 nM) and over 100-fold selectivity against JNK1/2, showing potential for treating neurodegenerative diseases like Parkinson's. nih.govresearchgate.net

AXL Kinase: As mentioned, a fragment-based approach identified a new indazole-based inhibitor of AXL, a receptor tyrosine kinase whose overexpression is linked to poor cancer prognosis and drug resistance. nih.gov

Other Kinases: Indazole derivatives have been developed as potent inhibitors for a wide range of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govmdpi.com For example, compound 123 (an indazole derivative) was identified as a potent dual inhibitor of Aurora A and B kinases with IC₅₀ values of 0.026 and 0.015 μM, respectively. nih.gov Another derivative, compound 109, showed strong potency against EGFR T790M mutant kinase with an IC₅₀ of 5.3 nM. mdpi.com

Beyond kinases, indazole derivatives have been designed to inhibit other enzymes. For example, they have been investigated as inhibitors of bacterial DNA gyrase (GyrB), a validated antibacterial target. nih.gov

| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole Derivative (25c) | JNK3 | 85.21 nM | nih.gov |

| Indazole Derivative (123) | Aurora A/B Kinase | 0.026 μM / 0.015 μM | nih.gov |

| Indazole Derivative (109) | EGFR T790M | 5.3 nM | mdpi.com |

| 1H-indazole-based derivative (106) | FGFR1 | 2.0 ± 0.4 μM | mdpi.com |

| Indazole-3-carboxamide (12d) | CRAC Channel | Sub-μM | nih.gov |

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its activity is negatively controlled by its interaction with MDM2. nih.gov Disrupting the p53-MDM2 interaction is an attractive cancer therapy strategy. nih.govresearchgate.net Similarly, the B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. nih.govmdpi.com Indazole derivatives have been implicated in modulating these pathways.

For instance, the treatment of the 4T1 breast cancer cell line with the indazole derivative 2f led to apoptosis, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org This shift in the Bax/Bcl-2 balance is a key event in inducing programmed cell death. researchgate.netrsc.org While direct modulation of the p53/MDM2 pathway by simple indazoles is less commonly reported, the downstream effects on p53-regulated proteins like the Bcl-2 family highlight their role in apoptotic signaling. researchgate.netrsc.org The activation of the p53 pathway can, in turn, overcome resistance to apoptosis caused by Bcl-2 overexpression. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy

SAR studies are crucial for optimizing the potency and selectivity of indazole-based drug candidates. These studies systematically modify the indazole core at different positions to understand how structural changes affect biological activity. acs.orgresearchgate.net

N1-Substitutions: In a series of indazole arylsulfonamides designed as CCR4 antagonists, modifications at the N1 position were extensively investigated. It was found that meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were the most potent N1-substituents. acs.org For YC-1 derivatives, substitution at the ortho position of the N1-benzyl ring with fluoro or cyano groups led to better inhibitory activity compared to meta or para substitutions. nih.gov

C3-Substitutions: For indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be critical for activity. The indazole-3-carboxamide 12d was a potent inhibitor, whereas its reverse amide isomer was inactive. nih.gov

C4, C5, C6, and C7-Substitutions: For the indazole arylsulfonamide series, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org The study also showed that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being generally preferred. acs.org

| Indazole Position | Favorable Substitutions/Features | Target/Activity | Reference |

|---|---|---|---|

| N1 | meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] group | CCR4 Antagonism | acs.org |

| N1 | ortho-Fluoro or -cyano on benzyl ring | sGC Stimulation (YC-1) | nih.gov |

| C3 | Specific 3-carboxamide regiochemistry (vs. reverse amide) | CRAC Channel Blockade | nih.gov |

| C4 | Methoxy or hydroxyl groups | CCR4 Antagonism | acs.org |

| C6 | Small substituents preferred over C5 and C7 | CCR4 Antagonism | acs.org |

Role as Building Blocks in Drug Discovery Programs

The indazole scaffold is not just a pharmacophore but also a fundamental building block in the synthesis of complex drug molecules. pharmablock.comnih.govlifechemicals.com Its versatility allows for the construction of large libraries of compounds for high-throughput screening and lead optimization. researchgate.net Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, and the antiemetic drug Granisetron, feature an indazole core, underscoring its importance in pharmaceutical development. pharmablock.comnih.gov

The synthesis of these complex molecules often starts with a pre-functionalized indazole building block. pharmablock.com For example, the synthesis of the PARP inhibitor Niraparib involves a C-N coupling reaction between an indazole intermediate and a phenyl bromide derivative. pharmablock.com Similarly, the synthesis of Granisetron utilizes 5-methoxyindazole as a starting material. pharmablock.com The availability of a wide variety of functionalized indazoles from commercial suppliers facilitates their use in drug discovery programs, enabling rapid exploration of chemical space around this privileged scaffold. pharmablock.comresearchgate.net

Emerging Research Applications and Future Directions

Application as Fine Chemical Intermediates in Specialized Organic Synthesis

1-(6-Nitroindazol-1-yl)ethanone serves as a valuable fine chemical intermediate, acting as a sophisticated building block for constructing more complex molecular architectures. The indazole nucleus is a "privileged" structure in medicinal chemistry, and the substituents on this compound—the nitro group and the N-acetyl group—offer distinct chemical handles for synthetic transformations.

The presence of the acetyl group at the N1 position provides a route for regioselective modifications. N-acylation is a common strategy in heterocyclic chemistry, and an electrochemical method for the selective N1-acylation of indazoles has been demonstrated, highlighting a modern approach to synthesizing such compounds. organic-chemistry.org The acetyl group can be hydrolyzed to regenerate the N-H bond of the parent 6-nitroindazole (B21905), allowing for subsequent reactions at this position. For instance, 6-nitro-1H-indazole itself has been used as a starting material for the synthesis of novel 2-azetidinone derivatives. scielo.br This positions this compound as a protected or pre-functionalized version of 6-nitroindazole, suitable for multi-step synthetic sequences where protecting the N1 position is crucial.

Furthermore, the nitro group is a versatile functional group that can undergo various transformations. It can be reduced to an amino group, which then can be diazotized or acylated to introduce a wide array of substituents. This amino functionality is a key precursor for creating libraries of compounds for biological screening. The combination of the acetyl and nitro groups makes this compound a bifunctional intermediate, enabling sequential or orthogonal chemical modifications to build diverse and complex indazole-based molecules.

Potential in Materials Science and Agrochemical Research

The unique structural and electronic properties of this compound suggest its potential utility in both materials science and agrochemical research.

In materials science, the development of novel organic materials with specific electronic and photophysical properties is a major focus. The crystal structure of this compound reveals key intermolecular interactions that are critical for the formation of ordered solid-state structures. researchgate.net In its crystalline form, the molecule participates in weak C—H⋯O and C—H⋯N hydrogen bonds, forming layers that are further associated through π-stacking interactions. researchgate.net These π-stacking interactions, with a distance of 3.892 (1) Å, are fundamental to charge transport in organic semiconductors. researchgate.net The planar indazole moiety and the presence of the electron-withdrawing nitro group can tune the electronic properties of the molecule, making it a potential component for organic electronic devices. Research into the photophysical properties of other substituted 1H-indazoles has shown that some can exhibit high fluorescence quantum yields, suggesting that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.org

In the field of agrochemicals, nitro-substituted heterocyclic compounds have a long history of use. chemicalbook.com The indazole scaffold itself is recognized for its utility in agrochemicals. chemicalbook.com Specifically, nitroindazole derivatives have been investigated for their biological activities. researchgate.netnih.gov For example, various diacylhydrazine derivatives, which sometimes incorporate heterocyclic moieties, have been developed as insecticides that target the ryanodine (B192298) receptor in pests. researchgate.net Given that the nitro group is a common feature in active agrochemical compounds, this compound represents a scaffold that could be elaborated into novel pesticides or herbicides. researchgate.netmdpi.com

| Feature | Implication in Materials Science | Implication in Agrochemical Research |

| Indazole Core | Planar structure facilitates π-stacking for charge transport. researchgate.net | Recognized scaffold for biologically active compounds. chemicalbook.com |

| Nitro Group | Strong electron-withdrawing group tunes electronic properties. | Common toxophore in antiprotozoal and other bioactive agents. researchgate.netnih.gov |

| π-Stacking | Crystal structure confirms interactions essential for organic electronics. researchgate.net | Not directly applicable, but influences molecular interactions. |

| N-Acetyl Group | Provides a site for synthetic modification to tune properties. | Serves as a synthetic handle for creating diverse derivatives for screening. |

Advanced Synthetic Methodologies for Complex Indazole Structures

The synthesis of the indazole core and its complex derivatives is an area of active research in organic chemistry. nih.gov Numerous advanced methodologies have been developed to construct these bicyclic heterocycles with high efficiency and regioselectivity. researchgate.net These methods are crucial for accessing compounds like this compound and its more complex analogues.

Modern synthetic strategies often rely on metal-catalyzed cross-coupling and cyclization reactions. Palladium-catalyzed methods, for instance, are widely used for C-N bond formation to construct the pyrazole (B372694) ring of the indazole system. acs.orgnih.gov One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines. nih.gov Copper-catalyzed reactions have also proven effective for synthesizing 1H-indazoles from o-haloaryl N-sulfonylhydrazones. nih.gov

Metal-free synthesis is another important direction, offering more environmentally benign routes. One-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives provide indazoles under mild, metal-free conditions. organic-chemistry.org Additionally, flow chemistry has emerged as a powerful tool for the synthesis of substituted indazoles, enabling rapid optimization and scale-up. acs.org

These advanced methods provide robust pathways to the core indazole structure, which can then be further functionalized. The synthesis of this compound would likely involve the initial formation of 6-nitroindazole, followed by a selective N1-acylation step, a reaction that can be achieved through various means, including electrochemical methods. organic-chemistry.org

| Synthetic Strategy | Description | Key Features |

| Palladium-Catalyzed Cyclization | Intramolecular C-N bond formation from precursors like o-haloaryl hydrazones. nih.govacs.org | High efficiency, good functional group tolerance. |

| Copper-Catalyzed Cyclization | Cu2O or Cu(OAc)2 mediated cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov | Utilizes readily available copper catalysts. |

| Rhodium-Catalyzed Tandem Reactions | Carborhodium/cyclization cascade using internal alkynes in water. organic-chemistry.org | Sustainable (water as solvent), mild conditions. |

| Metal-Free Annulation | [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org | Avoids transition metal catalysts. |

| Flow Chemistry | Continuous synthesis using microreactors. acs.org | Rapid, scalable, and versatile for various analogues. |

Development of Novel Indazole-Based Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. The indazole scaffold has proven to be a valuable core for developing such probes, particularly inhibitors for specific enzymes. A prominent example is 7-nitroindazole (B13768), a well-established and potent inhibitor of nitric oxide synthase (NOS), an enzyme with critical physiological roles. nih.gov

Research has shown that substitutions on the 7-nitroindazole core can modulate potency and selectivity. For example, 3-bromo-7-nitroindazole (B43493) is significantly more potent than 7-nitroindazole as an inhibitor of certain NOS isoforms. nih.gov This demonstrates that the nitroindazole skeleton is a tunable platform for designing specific chemical probes.

Given this context, this compound can be viewed as a precursor for a new generation of chemical tools. While its direct biological activity is not extensively documented, its structure is closely related to known bioactive nitroindazoles. The N-acetyl group could serve multiple purposes: it could modify the molecule's cell permeability and binding characteristics, or it could act as a synthetic handle to attach fluorescent dyes, biotin (B1667282) tags, or reactive groups for creating activity-based probes. The development of such tools from this compound could help in elucidating biological pathways or validating new drug targets.

Computational Drug Design and Virtual Screening Initiatives for Indazole Derivatives

The integration of computational methods, such as computer-aided drug design (CADD) and virtual screening, has become indispensable in modern drug discovery. nih.gov These techniques are frequently applied to the indazole scaffold to design and identify new potent and selective inhibitors for various therapeutic targets. researchgate.net

Fragment-based virtual screening has been successfully used to identify novel indazole derivatives as inhibitors of histone deacetylases (HDACs). nih.gov Similarly, structure-based design strategies have led to the development of indazole derivatives as potent inhibitors of fibroblast growth factor receptor 4 (FGFR4) for cancer therapy. nih.gov These studies often involve molecular docking simulations to predict how different indazole analogues bind to the active site of a target protein, followed by chemical synthesis and biological evaluation. researchgate.netmdpi.com

This compound is an ideal candidate for inclusion in virtual screening libraries. Its indazole core acts as a proven hinge-binding fragment, while the nitro and acetyl groups provide points for virtual modification, allowing computational chemists to rapidly explore a vast chemical space. mdpi.com By starting with the this compound structure, researchers can computationally generate large libraries of derivatives and screen them against protein targets of interest, such as kinases, to prioritize the synthesis of compounds with the highest predicted activity. researchgate.net This approach accelerates the discovery of new indazole-based therapeutic agents.

Q & A

Q. How can synthetic routes for 1-(6-Nitroindazol-1-yl)ethanone be optimized for yield and purity?

Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., dioxane) and reflux conditions (~16 hours) to promote nucleophilic substitution. Catalytic amounts of K₂CO₃ can enhance reaction efficiency by deprotonating intermediates .

- Workup: Quench reactions in ice-water to precipitate the product, followed by recrystallization (ethanol or acetonitrile) to improve purity .

- Monitoring: Track reaction progress via TLC or HPLC with UV detection at 254 nm to identify nitroaromatic intermediates .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

- IR Spectroscopy: Identify the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) .

- NMR: Use ¹H NMR (400 MHz) to resolve indazole aromatic protons (δ 7.5–8.5 ppm) and the acetyl group (singlet at δ 2.6 ppm). ¹³C NMR confirms the carbonyl carbon at δ 195–200 ppm .

- Mass Spectrometry: Electron ionization (EI-MS) detects the molecular ion [M⁺] at m/z 205 (calculated exact mass: 205.0739) .

Q. What safety protocols are recommended for handling nitroindazole derivatives?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .

- First Aid: For accidental exposure, rinse eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if irritation persists .

- Storage: Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in this compound?

Answer:

- Electrophilic Substitution: The nitro group is a strong meta-directing deactivating group. In acidic conditions, nitration or halogenation favors the indazole ring’s 4-position .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the nitro group to an amine (–NH₂), altering the compound’s solubility and bioactivity .

- Photostability: Nitro groups increase susceptibility to UV-induced degradation; monitor via UV-Vis spectroscopy (λmax ~320 nm) .

Q. How can contradictory toxicity data for nitroindazole derivatives be resolved?

Answer:

- Case Study: reports no acute toxicity, while classifies similar compounds as Category 4 oral toxicants (H302).

- Resolution: Conduct dose-response assays (e.g., OECD 423) in rodent models. Compare LD₅₀ values and histopathology to clarify discrepancies .

- Mechanistic Studies: Use Ames tests to assess mutagenicity linked to nitro group reduction (e.g., nitroso intermediates) .

Q. What strategies mitigate poor solubility of this compound in aqueous media?

Answer:

- Co-Solvents: Use DMSO:water (1:4) or cyclodextrin inclusion complexes to enhance solubility without altering stability .

- Derivatization: Synthesize prodrugs (e.g., phosphate esters) or PEGylated analogs to improve hydrophilicity .

- Computational Modeling: Calculate logP (XLogP ~1.1) and PSA (62.3 Ų) to predict solubility limitations .

Q. How can catalytic applications of this compound be explored in cross-coupling reactions?

Answer:

- Palladacycle Precursors: React with Pd(OAc)₂ to form cyclometalated complexes for Suzuki-Miyaura couplings. Optimize ligand ratios (1:1 Pd:ligand) in toluene/EtOH .

- Mechanistic Probes: Use ¹H NMR to track aryl halide coupling efficiency. Compare turnover numbers (TONs) with non-nitro analogs .

Q. What crystallographic data are available for structural analogs, and how can they guide polymorph screening?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.